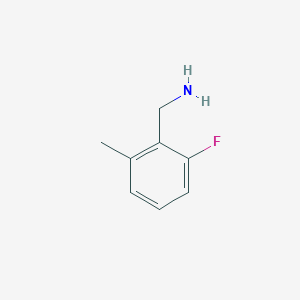

2-Fluoro-6-methylbenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-6-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYMZPMFYHNNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622344 | |

| Record name | 1-(2-Fluoro-6-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146290-54-1 | |

| Record name | 1-(2-Fluoro-6-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluoro-6-methylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for 2 Fluoro 6 Methylbenzylamine

Conventional Synthetic Routes to 2-Fluoro-6-methylbenzylamine

Traditional methods for synthesizing this compound rely on well-established chemical transformations. These routes often involve multiple steps and utilize readily available starting materials.

Synthesis via Halogenated Benzyl (B1604629) Precursors and Amination Reactions

A common and direct approach to synthesizing this compound involves the use of a halogenated precursor, such as 2-fluoro-6-methylbenzyl chloride. This intermediate can then undergo an amination reaction. The process typically involves reacting the benzyl chloride with ammonia (B1221849) or a suitable amine under specific temperature and time conditions. For instance, amination with aqueous ammonia can be carried out under reflux at temperatures between 60–80°C for 12–24 hours to yield the desired product. The fluorine atom's electron-withdrawing nature can influence the reaction rate, potentially necessitating elevated temperatures or the use of phase-transfer catalysts to achieve optimal results.

Reductive Approaches from Benzonitrile (B105546) Intermediates

Another widely employed synthetic strategy starts with 2-fluoro-6-methylbenzonitrile (B188161). This method involves the reduction of the nitrile group to an amine. A variety of reducing agents can be utilized for this transformation, with lithium aluminum hydride (LiAlH4) being a common choice. The reaction is typically carried out in an appropriate solvent to facilitate the reduction. This approach is advantageous as the starting benzonitrile derivative is often accessible through various synthetic routes.

A patent describes a method for producing a related compound, 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea, which begins with the reduction of 2-fluoro-6-(trifluorophenyl)benzonitrile. google.com This initial step, which forms the benzylamine (B48309) intermediate, highlights the industrial relevance of nitrile reduction in synthesizing such compounds. google.com

Catalytic Hydrogenation Methods for Amine Synthesis

Catalytic hydrogenation presents a greener and often more efficient alternative for the synthesis of amines from their corresponding nitrile or imine precursors. mdpi.com This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. google.com The reaction is typically performed under pressure and at a specific temperature to ensure complete conversion. For instance, the industrial production of this compound often utilizes the catalytic hydrogenation of 2-fluoro-6-methylbenzonitrile with a catalyst like Raney nickel under high pressure and temperature. This method is favored for its scalability and the avoidance of stoichiometric metal hydride reagents.

Advanced Synthetic Approaches and Reaction Optimization

To improve the efficiency, selectivity, and sustainability of this compound synthesis, researchers have explored advanced methodologies and optimized reaction conditions.

Impact of Reaction Conditions on Synthetic Yields and Selectivity

The choice of reaction conditions plays a critical role in determining the yield and purity of the final product. For instance, in the amination of 2-fluoro-6-methylbenzyl chloride, the concentration of ammonia, reaction temperature, and the presence of a catalyst can significantly impact the outcome. Similarly, in reductive amination processes, the selection of the reducing agent is crucial. While powerful reagents like LiAlH4 are effective, milder and more selective reducing agents such as sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can offer better control and are often used to reduce pre-formed imines. masterorganicchemistry.com

The table below summarizes various synthetic approaches and their key parameters.

| Starting Material | Reagent(s) | Product | Key Conditions | Reference |

| 2-fluoro-6-methylbenzyl chloride | Aqueous ammonia | This compound | Reflux (60–80°C), 12–24 hrs | |

| 2-fluoro-6-methylbenzonitrile | Lithium aluminum hydride (LiAlH4) | This compound | Suitable solvent | |

| 2-fluoro-6-methylbenzonitrile | H₂ / Raney nickel | This compound | High pressure and temperature | |

| Ketone/Aldehyde + Amine | NaBH₃CN or NaBH(OAc)₃ | Substituted Amine | Reductive Amination | masterorganicchemistry.com |

Considerations for Industrial Scale Production

For the large-scale synthesis of this compound, several factors beyond the chemical reaction itself become paramount. The cost and availability of starting materials, the safety of the process, and the environmental impact are all critical considerations.

Catalytic hydrogenation is often preferred for industrial production due to its efficiency and the use of a recyclable catalyst. However, the use of high-pressure hydrogen requires specialized equipment and stringent safety protocols. mdpi.com

The choice of solvents and reagents also has significant implications. For example, while borane (B79455) is an effective reducing agent for nitriles, its toxicity and flammability make it less suitable for large-scale industrial applications. google.com Therefore, the development of safer and more environmentally friendly reducing agents and reaction media is an ongoing area of research. The purification of the final product, often through techniques like distillation or crystallization, is another crucial step in ensuring the high purity required for pharmaceutical applications.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.3. Stereoselective and Asymmetric Synthesis Methodologies Applicable to Fluorinated Benzylamine Analogues 2.3.1. Enzyme-Catalyzed Asymmetric Amination (Transaminases, Reductive Aminases) mdma.chnih.govresearchgate.netfrontiersin.org 2.3.2. Crystallization-Assisted Asymmetric Synthesis Techniques mdma.chnih.gov

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Chemical Reactivity and Transformation Pathways of 2 Fluoro 6 Methylbenzylamine

Fundamental Reaction Types and Derived Products

The chemical behavior of 2-Fluoro-6-methylbenzylamine is characterized by the reactivity of its primary amine group and the benzylic C-H bonds. These sites allow for a range of transformations, including oxidation, reduction, and nucleophilic substitution, leading to a variety of derivative compounds.

The primary amine group of this compound can undergo oxidative deamination to yield the corresponding aldehyde, 2-Fluoro-6-methylbenzaldehyde. A notable method for this transformation involves a Selectfluor-mediated Lewis acid system, which facilitates the activation of the α-C-H bond. This catalyst-free approach is effective for a wide range of benzylic amines and prevents over-oxidation to carboxylic acids.

The reaction proceeds by using Selectfluor as a Lewis acid and water as the oxygen source under mild conditions. The proposed mechanism involves the formation of an imine intermediate through dehydrofluorination, which is then hydrolyzed to the final aldehyde product. This method has demonstrated high selectivity and scalability.

While direct reduction of the amine itself is not a typical pathway, related compounds can be synthesized through the reduction of corresponding functional groups. For instance, the analogous aldehyde, 2-Fluoro-6-methylbenzaldehyde, can be reduced to form 2-Fluoro-6-methylbenzyl alcohol. This type of reduction, converting a carbonyl group to a hydroxyl group, is a fundamental transformation in organic synthesis.

Electrochemical methods have been successfully employed for the reduction of similar aromatic aldehydes. For example, 2-Chloro-6-fluorobenzaldehyde has been reduced to 2-Chloro-6-fluorobenzyl alcohol using constant current electrolysis. semanticscholar.org This process involves the reduction of the carbonyl (>C=O) group to a secondary alcohol, a transformation that is typically diffusion-controlled. semanticscholar.org Similar principles can be applied to the synthesis of 2-Fluoro-6-methylbenzyl alcohol from its aldehyde precursor.

The lone pair of electrons on the nitrogen atom of the primary amine group in this compound makes it a competent nucleophile. As such, it can participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides. libretexts.org

In these reactions, the amine attacks the electrophilic carbon atom of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This initial reaction produces a secondary ammonium (B1175870) salt, which upon deprotonation yields a secondary amine. The resulting secondary amine is also nucleophilic and can react further with another molecule of the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt. libretexts.org This stepwise alkylation allows for the synthesis of more substituted amine derivatives.

Table 1: Summary of Fundamental Reactions of this compound and its Derivatives

| Reaction Type | Starting Material | Key Reagents/Conditions | Resulting Product |

|---|---|---|---|

| Oxidation | This compound | Selectfluor, H₂O, CH₃CN | 2-Fluoro-6-methylbenzaldehyde |

| Reduction | 2-Fluoro-6-methylbenzaldehyde | Electrochemical reduction (e.g., constant current electrolysis) semanticscholar.org | 2-Fluoro-6-methylbenzyl alcohol |

| Nucleophilic Substitution | This compound | Alkyl Halide (R-X) | N-alkyl-2-fluoro-6-methylbenzylamine (Secondary Amine) |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and optimizing synthesis strategies.

Nucleophilic aromatic substitution (SNAr) reactions are a critical tool for the amination of electron-deficient aromatic rings. nih.gov While classical SNAr reactions were often presumed to be stepwise, involving a stable anionic intermediate (a Meisenheimer complex), recent studies have shown that many are actually concerted or borderline mechanisms. nih.gov Factors influencing the mechanism include the nature of the nucleophile, the leaving group, and the electron-withdrawing substituents on the aromatic ring. nih.govresearchgate.net For fluorinated aromatics, the fluorine atom can act as a leaving group when activated by other substituents. nih.govnih.gov The reaction of an amine nucleophile with an activated aryl fluoride (B91410) can proceed via general base catalysis, following a mechanistic continuum that varies between stepwise and concerted pathways depending on the specific reactants and conditions. nih.gov

Methylation of amines is a significant biotransformation process, often catalyzed by enzymes known as methyltransferases. jove.com These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl donor. wikipedia.orgelsevierpure.com

The general mechanism for this methyl transfer is a SN2-like nucleophilic attack. wikipedia.org The nucleophilic nitrogen atom of the amine attacks the electrophilic methyl group of SAM. Simultaneously, the bond between the methyl group and the sulfur atom of SAM breaks, with the sulfur acting as the leaving group. This process converts SAM into S-adenosyl-L-homocysteine (SAH). wikipedia.org The formation of the new substrate-methyl bond and the breaking of the SAM-methyl bond occur in a nearly simultaneous, concerted step. wikipedia.org This enzymatic reaction is a key pathway in the metabolism of many endogenous and xenobiotic compounds containing amine functionalities. elsevierpure.com

Catalyzed C-N Bond Activation and Coupling Reaction Mechanisms

The activation of the carbon-nitrogen (C-N) bond in benzylamines is a synthetically important transformation that enables the formation of new carbon-carbon and carbon-heteroatom bonds. Transition metal catalysis plays a pivotal role in facilitating this otherwise challenging bond cleavage. Catalysts based on palladium, rhodium, and copper have been explored for their ability to mediate these reactions through various mechanistic pathways, including oxidative addition, concerted metalation-deprotonation, and radical processes.

While specific studies detailing the catalyzed C-N bond activation of this compound are not extensively documented in publicly available literature, the general principles of benzylamine (B48309) activation can be applied. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, typically involve the oxidative addition of an aryl halide to a low-valent palladium species, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N coupled product. nih.govnih.gov The steric hindrance from the ortho-methyl group and the electronic effect of the ortho-fluoro group in this compound would likely influence the rate and efficiency of these steps.

Rhodium catalysts are also known to activate C-H and C-N bonds. researchgate.net The mechanism often involves the formation of a metallacyclic intermediate, which can then undergo further reaction. Copper-catalyzed amination reactions provide a more economical alternative to palladium and are often effective for a broad range of substrates. acs.org The precise mechanism of these reactions can vary depending on the specific catalyst system and reaction conditions employed.

Derivatization and Functionalization Strategies

The primary amine group of this compound serves as a versatile handle for a variety of derivatization and functionalization reactions, allowing for its incorporation into more complex molecular architectures.

Formation of Schiff Base Ligands

Schiff bases, or imines, are readily formed through the condensation reaction of a primary amine with an aldehyde or a ketone. These compounds are of significant interest due to their wide range of applications, including as ligands in coordination chemistry. The reaction of this compound with various aldehydes, particularly salicylaldehyde (B1680747) and its derivatives, would yield a class of bidentate or multidentate ligands.

The general synthesis of Schiff bases involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the characteristic imine (C=N) bond. The stability and electronic properties of the resulting Schiff base can be tuned by the substituents on both the benzylamine and the aldehyde. In the case of salicylaldehyde derivatives, the presence of a hydroxyl group ortho to the imine functionality allows for the formation of stable metal complexes through chelation.

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| This compound | Salicylaldehyde | Bidentate Schiff Base Ligand | Potential for N, O-chelation with metal ions. |

| This compound | Substituted Salicylaldehydes | Functionalized Bidentate Schiff Base Ligands | Electronic and steric properties can be modulated. |

| This compound | Dialdehydes | Tetradentate Schiff Base Ligands | Capable of forming binuclear or polynuclear metal complexes. |

This table illustrates the potential Schiff base ligands that can be synthesized from this compound and various aldehydes.

Synthesis of Carbamothioates and Related Amide Derivatives

Carbamothioates and other amide derivatives represent another important class of compounds that can be synthesized from this compound. The synthesis of carbamothioates typically involves the reaction of a primary amine with a source of thiocarbonyl, such as carbon disulfide, in the presence of a base. This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which can then be alkylated to yield the corresponding carbamothioate.

The general reaction scheme for the formation of a dithiocarbamate from a primary amine is as follows:

R-NH₂ + CS₂ + NaOH → R-NH-C(=S)-S⁻Na⁺ + H₂O

This dithiocarbamate salt can then be reacted with an alkyl halide to afford the carbamothioate ester. The reactivity of this compound in this context would be influenced by its nucleophilicity.

Similarly, the synthesis of other amide derivatives can be achieved through the reaction of this compound with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. These reactions provide a straightforward route to a wide array of functionalized amide compounds.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.comnih.gov The primary amine functionality of this compound makes it an ideal component for several well-known MCRs, such as the Ugi and Passerini reactions. beilstein-journals.org

In the Ugi four-component reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide combine to form a bis-amide. beilstein-journals.org The use of this compound as the amine component would lead to the formation of complex peptide-like structures bearing the 2-fluoro-6-methylbenzyl moiety. The steric and electronic properties of this substituent could influence the stereochemical outcome of the reaction and the properties of the final product.

The Passerini three-component reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. While primary amines are not direct components of the classical Passerini reaction, modifications and related MCRs can incorporate amine-derived intermediates.

| Multicomponent Reaction | Reactants | Product Type |

| Ugi Reaction | This compound, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Bis-amide |

| Passerini-type Reactions | (Derivatives of this compound), Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide Derivatives |

This interactive table outlines the potential application of this compound in key multicomponent reactions.

The integration of this compound into these and other multicomponent reactions provides a highly efficient pathway to generate libraries of structurally diverse compounds with potential applications in medicinal chemistry and materials science. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides fundamental information about the carbon-hydrogen framework of a molecule. For 2-Fluoro-6-methylbenzylamine, a combination of ¹H, ¹⁹F, and ¹³C NMR experiments allows for unambiguous structural elucidation.

Proton NMR provides information on the number of different types of protons, their relative numbers, and their electronic environments. The spectrum of this compound is characterized by distinct signals for the aromatic, benzylic, methyl, and amine protons.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring typically appear in the range of δ 6.9-7.3 ppm. Due to the influence of both the fluorine and methyl substituents, these protons exhibit complex splitting patterns (multiplets) arising from spin-spin coupling with each other and with the fluorine atom.

Benzylic Protons (-CH₂NH₂): The two protons of the benzylic methylene (B1212753) group are expected to produce a singlet or a finely split multiplet around δ 3.8-4.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group typically appear as a singlet around δ 2.3-2.5 ppm.

Amine Protons (-NH₂): The two amine protons usually appear as a broad singlet between δ 1.5-2.0 ppm. Their chemical shift can be variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 6.9 - 7.3 | Multiplet (m) | 3H |

| Benzylic (-CH₂) | 3.8 - 4.0 | Singlet (s) | 2H |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet (s) | 3H |

| Amine (-NH₂) | 1.5 - 2.0 | Broad Singlet (br s) | 2H |

¹⁹F NMR is highly sensitive for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. This technique is characterized by a wide range of chemical shifts, which minimizes the likelihood of signal overlap.

For this compound, the single fluorine atom on the aromatic ring is expected to produce a signal in the typical range for aryl fluorides (δ -100 to -140 ppm). A key feature of the ¹⁹F NMR spectrum is the observation of spin-spin coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling). In a proton-coupled ¹⁹F spectrum, the fluorine signal will appear as a complex multiplet due to coupling with the ortho, meta, and para protons on the aromatic ring. The magnitude of these coupling constants (J-values) provides valuable information about the proximity of the coupled nuclei.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. In a standard proton-decoupled spectrum of this compound, each unique carbon atom produces a single peak, allowing for a complete carbon count.

The most distinctive feature is the signal for the carbon atom directly bonded to fluorine (C-F). This carbon (C2) is significantly deshielded and appears far downfield, typically in the range of δ 160-165 ppm. Furthermore, it exhibits a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, which would manifest as a doublet in a proton-undecoupled spectrum. The other aromatic carbons appear in the δ 115-140 ppm region, while the benzylic and methyl carbons are found upfield.

| Carbon Group | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| Aromatic (C-F) | 160 - 165 | Large ¹JCF coupling |

| Aromatic (C-CH₃) | 135 - 140 | Quaternary carbon |

| Aromatic (C-CH₂) | 130 - 135 | Quaternary carbon |

| Aromatic (C-H) | 115 - 130 | - |

| Benzylic (-CH₂) | 40 - 45 | - |

| Methyl (-CH₃) | 18 - 22 | - |

While this compound itself is an achiral molecule, it can be used to synthesize chiral derivatives. Determining the enantiomeric purity (or enantiomeric excess, ee) of these derivatives is critical, and NMR spectroscopy offers powerful methods to achieve this. The strategy involves converting the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and are distinguishable in an NMR spectrum.

This conversion can be achieved by reacting the chiral amine derivative with a chiral derivatizing agent (CDA), such as an enantiopure acid, to form diastereomeric amides or salts. The resulting diastereomers will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum. The relative integration of these distinct signals provides a direct and accurate measurement of the enantiomeric ratio. Alternatively, a chiral solvating agent (CSA) can be used, which forms transient, non-covalent diastereomeric complexes with the analyte, again leading to peak separation in the NMR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming molecular weight and assessing sample purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC system first separates the this compound sample from any non-volatile impurities, starting materials, or side products.

The purified compound then enters the mass spectrometer, where it is ionized. Using a soft ionization technique like electrospray ionization (ESI), the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. Given the molecular formula of C₈H₁₀FN, the monoisotopic mass is approximately 139.08 Da. Therefore, the mass spectrometer would detect a prominent peak at an m/z of approximately 140.1, confirming the molecular weight of the compound. The purity of the sample is determined from the LC chromatogram by comparing the peak area of the target compound to the total area of all detected peaks.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectrum of absorption bands.

For this compound, the IR spectrum provides clear evidence for its key structural features. The primary amine (-NH2) group is typically identified by a pair of medium-intensity stretching vibrations in the 3500-3300 cm⁻¹ region. The N-H in-plane bending vibration is expected to appear in the 1650-1580 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.

The presence of the substituted benzene ring is confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the benzylamine (B48309) moiety typically occurs in the 1250-1020 cm⁻¹ range. Furthermore, a strong absorption band corresponding to the C-F stretching vibration is expected, generally appearing in the 1400-1000 cm⁻¹ region, which confirms the fluorine substitution on the aromatic ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3500 - 3300 |

| Amine (N-H) | In-plane Bending | 1650 - 1580 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Aliphatic (C-H) | Stretching | 3000 - 2850 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Aryl Fluoride (B91410) (C-F) | Stretching | 1400 - 1000 |

| Alkyl Amine (C-N) | Stretching | 1250 - 1020 |

**4.4. Other Advanced Analytical Techniques for Structural Confirmation

For this compound, an XRD analysis would provide unambiguous confirmation of its molecular structure. researchgate.net The analysis would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and the precise dimensions of the unit cell. researchgate.netresearchgate.net This data is crucial for understanding intermolecular interactions, such as potential hydrogen bonding involving the amine group and the fluorine atom, which influence the physical properties of the compound in the solid state. biointerfaceresearch.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. bnl.gov XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

An XPS survey scan of this compound would show peaks corresponding to the core-level electrons of carbon (C 1s), nitrogen (N 1s), and fluorine (F 1s). High-resolution spectra of each peak would provide detailed chemical state information. The C 1s spectrum could be deconvoluted into components representing the different carbon environments: C-C/C-H in the aromatic ring and methyl group, C-N of the benzylamine group, and C-F bonded to the aromatic ring. The binding energies of these peaks are shifted based on the electronegativity of the neighboring atoms, allowing for detailed structural confirmation. caltech.edu The N 1s spectrum would confirm the amine group, and the F 1s spectrum would confirm the presence and chemical environment of the fluorine atom.

| Core Level | Expected Information from High-Resolution Scan |

|---|---|

| C 1s | Differentiation of C-C, C-H, C-N, and C-F bonds |

| N 1s | Confirmation of the amine (-NH₂) functional group |

| F 1s | Confirmation of the carbon-fluorine (C-F) bond |

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. In organic molecules, UV-Vis spectroscopy is particularly useful for studying compounds containing chromophores, such as aromatic rings and other conjugated systems.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorption bands in the ultraviolet region. These absorptions are primarily due to π→π* electronic transitions within the substituted benzene ring. researchgate.net The presence of substituents on the ring—the fluorine atom, methyl group, and aminomethyl group—will influence the exact position (λmax) and intensity of these absorption bands. The spectrum can be used to confirm the presence of the aromatic system and can be useful for quantitative analysis. researchgate.net

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material. uni-siegen.deslideshare.net

A simultaneous TGA/DTA analysis of this compound provides insight into its thermal stability and decomposition profile. eag.com In a typical experiment, the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or argon). The DTA curve would show endothermic peaks corresponding to phase transitions like melting. The TGA curve would remain stable until the onset of decomposition, at which point a significant loss of mass would be recorded. uomustansiriyah.edu.iq The temperature at which decomposition begins is a key indicator of the compound's thermal stability. researchgate.net

Elemental Analysis (E.A.) is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. The results are used to determine the empirical formula of a compound, and when combined with molecular weight data, its molecular formula.

For this compound (C₈H₁₀FN), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent atoms. Experimental values obtained from an elemental analyzer for a pure sample should closely match these theoretical values, typically within a margin of ±0.4%, thereby confirming the compound's elemental composition and purity.

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 69.04% |

| Hydrogen | H | 7.24% |

| Fluorine | F | 13.65% |

| Nitrogen | N | 10.06% |

Computational and Theoretical Studies on 2 Fluoro 6 Methylbenzylamine

Theoretical Aspects of Molecular Interactions and Ligand-Target Binding

Computational Analysis of Chirality and Receptor Specificity

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical analysis of 2-fluoro-6-methylbenzylamine's chirality and its specific interactions with biological receptors. While computational methods are pivotal in modern drug discovery for predicting how molecules like this compound might bind to receptor sites, and for understanding the influence of stereoisomers (enantiomers) on this binding, specific studies on this compound are not present in the reviewed literature.

Computational techniques such as molecular docking and molecular dynamics simulations are instrumental in elucidating the binding modes and affinities of ligands to their target receptors. These methods can model the three-dimensional structure of a ligand-receptor complex, providing insights into the specific amino acid residues involved in the interaction and the types of intermolecular forces at play, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Furthermore, when a molecule is chiral, meaning it exists in two non-superimposable mirror-image forms (enantiomers), computational studies can be crucial in predicting which enantiomer will have a higher affinity or selectivity for a particular receptor. This is because the binding pockets of receptors are themselves chiral, often leading to significant differences in the biological activity of the two enantiomers.

Despite the clear value of such computational analyses, dedicated studies modeling the interaction of the individual enantiomers of this compound with specific receptors have not been identified in the public domain. Consequently, there is no published data, such as binding energy calculations, interaction profiles, or receptor-specific pharmacophore models, for this compound. The absence of such research means that the specific influence of the fluorine and methyl substitutions on the benzylamine (B48309) scaffold on its chiral recognition and receptor specificity remains to be computationally explored and detailed.

Future computational research would be necessary to build predictive models for the receptor binding profile of this compound. Such studies would likely involve:

Homology modeling to generate three-dimensional structures of relevant target receptors if crystal structures are unavailable.

Molecular docking of both enantiomers of this compound into the binding sites of various receptors to predict preferred binding poses and estimate binding affinities.

Molecular dynamics simulations to study the stability of the ligand-receptor complexes over time and to analyze the dynamic nature of their interactions.

Quantum mechanics/molecular mechanics (QM/MM) calculations to provide a more accurate description of the electronic interactions at the binding site.

Without such dedicated computational investigations, any discussion on the chirality and receptor specificity of this compound would be purely speculative. The scientific community awaits such studies to fully characterize the molecular behavior and therapeutic potential of this compound.

Role of 2 Fluoro 6 Methylbenzylamine As a Molecular Building Block in Complex Chemical Synthesis

Applications in Pharmaceutical Intermediate Synthesis

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. alfa-chemistry.comwikipedia.org It is estimated that approximately 20% of all approved pharmaceuticals contain at least one fluorine atom. alfa-chemistry.comwikipedia.org As a fluorinated building block, 2-Fluoro-6-methylbenzylamine offers a scaffold that can be incorporated into novel therapeutic agents.

The primary amine functionality is a key reactive site, allowing for a variety of chemical transformations to build more complex pharmaceutical intermediates. Common reactions involving the benzylamine (B48309) group include N-alkylation, acylation to form amides, and reactions with isocyanates or their equivalents to form urea (B33335) derivatives. wikipedia.org These chemical linkages are prevalent in a wide range of drug classes. For instance, a structurally related compound, 2-fluoro-6-(trifluoromethyl)benzylamine, is used as a key intermediate in the synthesis of 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea, a precursor for pharmaceuticals. google.com This highlights the potential of the this compound scaffold for creating analogous structures.

Detailed Research Findings: While specific, publicly documented examples of marketed drugs derived directly from this compound are not readily available, its utility can be inferred from the common synthetic pathways in drug discovery. The compound's structure is suitable for creating libraries of novel compounds for screening purposes. The ortho-fluoro and methyl groups provide a unique substitution pattern that can be used to probe the steric and electronic requirements of biological targets.

Below is an interactive data table illustrating potential synthetic transformations of this compound for creating key pharmaceutical substructures.

| Reaction Type | Reactant | Resulting Substructure | Potential Therapeutic Area |

|---|---|---|---|

| Amide Coupling | Carboxylic Acid (R-COOH) | N-(2-Fluoro-6-methylbenzyl)amide | Anticonvulsants, Analgesics |

| Urea Formation | Isocyanate (R-NCO) | N'-(2-Fluoro-6-methylbenzyl)urea | Enzyme Inhibitors, Anticancer Agents |

| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Benzylamine | CNS Agents, Receptor Modulators |

| Sulfonamide Formation | Sulfonyl Chloride (R-SO₂Cl) | N-(2-Fluoro-6-methylbenzyl)sulfonamide | Diuretics, Antibacterials |

Utility in Agrochemical and Specialty Chemical Production

Similar to pharmaceuticals, the inclusion of fluorine is a critical strategy in the design of modern agrochemicals, with estimates suggesting that 30-40% of such products are organofluorine compounds. alfa-chemistry.com Fluorine atoms can enhance the efficacy, selectivity, and environmental persistence of herbicides, fungicides, and insecticides. nih.govccspublishing.org.cn The this compound scaffold can be used to synthesize active ingredients where the fluorinated benzyl (B1604629) motif is crucial for biological activity.

The amine handle allows for the attachment of this building block to various heterocyclic or carbocyclic systems common in agrochemical design. The resulting derivatives can be screened for desired activities against agricultural pests and diseases.

Detailed Research Findings: Specific research detailing the use of this compound in commercial agrochemicals is limited in public literature. However, its potential is underscored by the broad application of fluorinated building blocks in the industry. alfa-chemistry.com The synthesis of novel N-benzyl amides and ureas, for example, is a common approach to developing new crop protection agents. The unique substitution pattern of this compound offers a route to proprietary compounds with potentially novel modes of action or improved performance profiles compared to non-fluorinated analogues.

In the realm of specialty chemicals, fluorinated compounds are used to create materials with unique properties such as thermal stability and low surface energy, useful in lubricants and coatings. wikipedia.orgnbinno.com Derivatives of this compound could be incorporated as monomers or additives to create specialty polymers or surface-modifying agents.

The following table outlines potential applications for derivatives of this compound in these sectors.

| Sector | Potential Application | Derived Chemical Class | Key Property Contribution |

|---|---|---|---|

| Agrochemicals | Fungicide, Herbicide, Insecticide | Amides, Ureas, Heterocycles | Enhanced biological activity, metabolic stability |

| Specialty Polymers | Monomer for high-performance polymers | Polyamides, Polyimides | Increased thermal stability, chemical resistance |

| Coatings | Surface modifying agent | Fluorinated Surfactants | Low surface energy, hydrophobicity |

Development of Novel Ligands and Coordination Compounds

Benzylamine and its derivatives are known to act as ligands, coordinating to metal centers through the nitrogen atom's lone pair of electrons. wikipedia.org The development of novel ligands is crucial for advancing catalysis, materials science, and bioinorganic chemistry. This compound can serve as a monodentate ligand or be elaborated into more complex polydentate ligand structures.

The presence of the fluorine atom provides a valuable spectroscopic handle. ¹⁹F NMR spectroscopy is a highly sensitive technique that can be used to monitor the coordination environment of the ligand, providing insights into reaction mechanisms and complex formation. alfa-chemistry.com The electronic properties of the metal center can be fine-tuned by the electron-withdrawing nature of the fluorine substituent on the aromatic ring.

Detailed Research Findings: While specific studies focusing on this compound as a ligand are not prominent, the principles of coordination chemistry support its potential utility. The amine group can coordinate to a wide variety of transition metals. Furthermore, it can be derivatized, for example, by reaction with pyridine-2-carboxaldehyde to form a bidentate Schiff base ligand, capable of forming stable chelate complexes with metal ions. Such complexes are often investigated for their catalytic activity or unique photophysical properties.

The table below lists potential characteristics of coordination complexes involving this compound or its derivatives.

| Metal Center (Example) | Potential Ligand Type | Coordination Mode | Potential Application Area |

|---|---|---|---|

| Palladium (Pd), Platinum (Pt) | Monodentate Benzylamine | N-coordination | Homogeneous Catalysis (e.g., cross-coupling) |

| Copper (Cu), Zinc (Zn) | Bidentate Schiff Base Derivative | N,N'-chelation | Bioinorganic Modeling, Sensing |

| Rhodium (Rh), Iridium (Ir) | Monodentate Benzylamine | N-coordination | C-H Activation Catalysis |

| Lanthanides (e.g., Eu, Tb) | Polydentate Amide Derivative | N,O-chelation | Luminescent Materials |

Contribution to the Molecular Building Block (MBB) Approach in Material Science

The Molecular Building Block (MBB) approach involves the use of well-defined molecular components to construct larger, functional materials with predictable structures and properties. Fluorinated organic compounds are highly valued as MBBs in material science due to the unique properties they impart, such as high thermal stability, chemical inertness, and specific electronic characteristics. nbinno.comnbinno.com

This compound can function as an MBB for the synthesis of advanced functional materials. Its primary amine group allows it to be covalently incorporated into polymer backbones, such as those of polyamides or polyimides, through condensation reactions. The resulting materials would benefit from the properties conferred by the fluorinated aromatic ring.

Detailed Research Findings: The application of this compound specifically within the MBB approach for materials is an area of potential rather than established research. However, the utility of fluorinated building blocks is well-documented. For example, fluorinated monomers are used to create polymers with low dielectric constants for microelectronics, enhanced weather resistance for coatings, and specific optical properties for displays. rsc.org The incorporation of the 2-fluoro-6-methylphenyl moiety from this building block could be explored for creating materials with tailored refractive indices, gas permeability, or liquid crystalline phases.

This table summarizes the potential impact of using this compound as an MBB in various material types.

| Material Class | Role of Building Block | Anticipated Property Enhancement |

|---|---|---|

| High-Performance Polymers (e.g., Polyamides) | Diamine monomer substitute | Increased glass transition temperature, enhanced chemical resistance |

| Organic Electronics | Component of semiconducting polymers | Lowering of HOMO/LUMO energy levels, improved charge transport rsc.org |

| Liquid Crystals | Core structural component | Modification of mesophase behavior and dielectric anisotropy |

| Functional Surfaces | Precursor for self-assembled monolayers | Creation of hydrophobic and oleophobic surfaces |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations Involving 2-Fluoro-6-methylbenzylamine

The presence of a fluorine atom and a methyl group ortho to the aminomethyl group in this compound imparts distinct electronic and steric properties that can be exploited in the development of novel catalytic systems. The fluorine atom, being highly electronegative, can influence the acidity of the N-H protons and the nucleophilicity of the nitrogen atom, potentially leading to unique reactivity in metal-catalyzed reactions.

Future research is anticipated to explore the use of this compound as a ligand for transition metals in asymmetric catalysis. The chirality introduced upon coordination to a metal center, coupled with the specific steric hindrance provided by the ortho-substituents, could lead to high levels of enantioselectivity in a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Furthermore, the development of organocatalytic transformations utilizing this compound and its derivatives is a promising area. The amine functionality can participate in hydrogen bonding and iminium/enamine catalysis, while the fluoro- and methyl-substituted aromatic ring can offer non-covalent interactions to control the stereochemical outcome of reactions.

A key area of investigation will be the palladium-catalyzed ortho-C–H functionalization of benzylamines. acs.org While this has been explored with other benzylamines, the specific electronic and steric environment of this compound could lead to novel and selective C-H activation pathways, enabling the direct introduction of various functional groups at the ortho position of the benzyl (B1604629) ring. This would provide a powerful tool for the late-stage modification of complex molecules. acs.org

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The pursuit of more efficient and environmentally benign methods for the synthesis of this compound and its derivatives is a critical aspect of future research. Current synthetic routes often involve multi-step processes that may utilize hazardous reagents and generate significant waste.

A primary focus will be on the development of greener synthetic pathways that minimize the environmental impact. This includes the exploration of catalytic methods that replace stoichiometric reagents, the use of more benign solvents, and the design of processes with higher atom economy. For instance, the direct amination of 2-fluoro-6-methylbenzyl alcohol or its derivatives using ammonia (B1221849) or other nitrogen sources under catalytic conditions would represent a significant improvement over traditional methods.

The principles of green chemistry also encourage the development of continuous flow processes for the synthesis of this compound. ukri.org Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process intensification. ukri.org This approach can lead to higher yields and purity while minimizing solvent usage and waste generation. ukri.org

Moreover, biocatalysis presents a promising avenue for the green synthesis of chiral this compound. The use of enzymes, such as transaminases, could enable the asymmetric synthesis of the amine from a corresponding ketone precursor with high enantioselectivity under mild reaction conditions.

Future research will also likely focus on improving the atom economy of existing synthetic methods. This could involve developing catalytic cycles where byproducts are recycled and reused, thus minimizing waste generation. rsc.org

Advanced Applications in Material Science and Supramolecular Chemistry

The unique molecular structure of this compound makes it an attractive building block for the design of advanced materials and supramolecular assemblies. The presence of the fluorine atom can introduce desirable properties such as increased thermal stability, altered electronic characteristics, and specific intermolecular interactions.

In material science, this compound can be incorporated into polymers and other macromolecules to create materials with tailored properties. For example, its inclusion in polymer backbones could enhance their resistance to chemical degradation or modify their surface properties. The fluorinated moiety can also be exploited to create materials with low surface energy, leading to applications in coatings and hydrophobic surfaces.

The field of supramolecular chemistry offers exciting opportunities for the application of this compound. ijsr.net The amine group can participate in hydrogen bonding, while the fluorinated aromatic ring can engage in halogen bonding and π-π stacking interactions. ijsr.net These non-covalent interactions can be utilized to direct the self-assembly of molecules into well-defined nanostructures, such as gels, fibers, and vesicles. nih.gov

These supramolecular assemblies could find applications in various areas, including drug delivery, sensing, and catalysis. ijsr.netnih.gov For instance, self-assembled nanostructures could encapsulate therapeutic agents and release them in a controlled manner. The specific recognition properties endowed by the fluorinated benzylamine (B48309) motif could also be harnessed to create selective sensors for anions or other small molecules.

Furthermore, the incorporation of this compound into liquid crystalline materials is another area of potential exploration. The rigid aromatic core and the flexible aminomethyl group could lead to the formation of novel liquid crystalline phases with interesting optical and electronic properties.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-6-methylbenzylamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, starting from 2-fluoro-6-methylbenzyl chloride, amination with aqueous ammonia under reflux (60–80°C, 12–24 hrs) can yield the target compound. Catalytic hydrogenation (H₂/Pd-C) of the corresponding nitrile or imine intermediate may improve selectivity. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:4) .

- Key Considerations : Fluorine's electron-withdrawing effect may slow nucleophilic substitution; elevated temperatures or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can mitigate this.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Expect aromatic protons in the δ 6.8–7.2 ppm range (¹H NMR) and distinct fluorine coupling patterns (¹⁹F NMR, δ -110 to -120 ppm).

- LC-MS : Use reverse-phase C18 columns (mobile phase: 0.1% formic acid in water/acetonitrile) for purity assessment. The molecular ion [M+H]⁺ should appear at m/z 140.1 (C₈H₁₀FN⁺) .

- Validation : Compare retention times and spectral data with commercial standards or published analogs (e.g., 4-fluorobenzylamine hydrochloride ).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove polar byproducts.

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves nonpolar impurities.

- Recrystallization : Ethanol/water mixtures yield crystalline products (melting point ~80–85°C) .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., oxidation to benzaldehyde derivatives).

- Light Sensitivity : Expose to UV (254 nm) for 48 hrs; assess fluorine retention via ¹⁹F NMR .

- Key Finding : Fluorine substitution enhances stability compared to non-fluorinated analogs but may increase susceptibility to hydrolysis under acidic conditions.

Q. How can researchers resolve contradictions in reported reactivity of fluorinated benzylamines in cross-coupling reactions?

- Methodological Answer : Systematically evaluate steric/electronic effects:

- Steric Hindrance : Compare reactivity of 2-fluoro-6-methyl vs. 2-fluoro-4-methyl isomers in Suzuki-Miyaura coupling.

- Electronic Effects : Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict regioselectivity .

- Case Study : 2-Fluoro-6-methoxybenzoic acid () shows lower reactivity in esterification than non-fluorinated analogs due to fluorine's inductive effects.

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation.

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amination steps.

- Analytical Validation : Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) confirms enantiomeric excess (>98%) .

Q. How does the fluorine substituent influence the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Assays : Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms. Fluorine’s electronegativity may enhance binding to hydrophobic pockets.

- Comparative Studies : Benchmark against 6-methylbenzylamine (non-fluorinated) to isolate fluorine’s contribution to IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.